molecular formula C8H5ClO4S3 B2463372 methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate CAS No. 129949-97-9

methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate

Cat. No. B2463372
Key on ui cas rn: 129949-97-9
M. Wt: 296.75
InChI Key: XZFRMRQFVOPBHA-UHFFFAOYSA-N
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Patent
US04929549

Procedure details

Crystals of phosphorus pentachloride (9.80 g., 47.1 mmoles) were added in portions to chlorosulfonic acid (9 ml., 15.4 g., 132 mmoles) in an inert atmosphere. The solution was stirred for 15 minutes. To this solution small portions of methyl thieno[2,3-b]thiophene-2-carboxylate (8.49 g., 42.8 mmoles) were slowly added, allowing for subsiding of effervescence between additions. After the addition was complete, the solution was stirred in an inert atmosphere for 25 minutes. The resulting solution was poured carefully onto ice-water. The resulting mixture was triturated and the off-white crystals were collected and washed with water and dried in vacuo over phosphorus pentoxide to give 11.58 g of 5-methoxycarbonylthieno[2,3-b]thiophene-2-sulfonylchloride. This was used in the next step without purification.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
8.49 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)(Cl)Cl.[Cl:7][S:8]([OH:11])(=O)=[O:9].[S:12]1[C:16]2[S:17][CH:18]=[CH:19][C:15]=2[CH:14]=[C:13]1[C:20]([O:22][CH3:23])=[O:21]>>[CH3:23][O:22][C:20]([C:13]1[S:12][C:16]2[S:17][C:18]([S:8]([Cl:7])(=[O:11])=[O:9])=[CH:19][C:15]=2[CH:14]=1)=[O:21]

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
9 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
8.49 g
Type
reactant
Smiles
S1C(=CC2=C1SC=C2)C(=O)OC

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the solution was stirred in an inert atmosphere for 25 minutes
Duration
25 min
ADDITION
Type
ADDITION
Details
The resulting solution was poured carefully onto ice-water
CUSTOM
Type
CUSTOM
Details
The resulting mixture was triturated
CUSTOM
Type
CUSTOM
Details
the off-white crystals were collected
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo over phosphorus pentoxide

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(=O)C1=CC2=C(S1)SC(=C2)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 11.58 g
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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